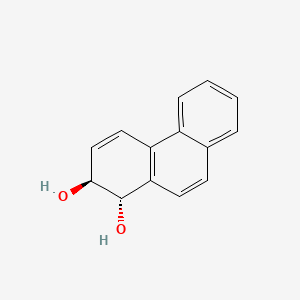
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydrophenanthrene-1,2-diol.
Scientific Research Applications
Metabolic Studies
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol has been studied for its metabolic pathways in rat liver microsomes. Vyas et al. (1982) investigated how these microsomes metabolize dihydrodiols to diastereomerically related bay-region 1,2-diol-3,4-epoxides, demonstrating significant stereoselectivity dependent on the microsomes' source (Vyas et al., 1982).
Synthesis and Chemical Reactions
This compound is also important in synthetic chemistry. For example, Ramasastry et al. (2007) discussed efficient routes to synthesize anti-1,2-amino alcohols and syn-1,2-diols, which are key structural motifs in many biologically active molecules (Ramasastry et al., 2007). Additionally, Wang and Jiang (2010) presented methods for palladium-catalyzed dihydroxylation of olefins to form 1,2-diols, highlighting the compound's relevance in organic synthesis (Wang & Jiang, 2010).
Photochemical Studies
The compound's photochemical properties have also been explored. Takeshita et al. (2003) reported on the photochromic reaction of related compounds, suggesting potential applications in materials science (Takeshita et al., 2003).
Environmental Applications
In environmental science, Pampanin et al. (2016) used synthetic metabolites of phenanthrene, including this compound, to study polycyclic aromatic hydrocarbons' exposure in Atlantic cod, demonstrating the compound's utility in environmental toxicology (Pampanin et al., 2016).
Polymerization Initiators
In materials science, Komarov et al. (2019) described the use of similar diols as initiators for ring-opening polymerization of cyclic esters, suggesting potential applications in polymer chemistry (Komarov et al., 2019).
properties
CAS RN |
60917-41-1 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
InChI Key |
FZOALBNXOKAOEW-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@H]3O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-](/img/structure/B1195584.png)
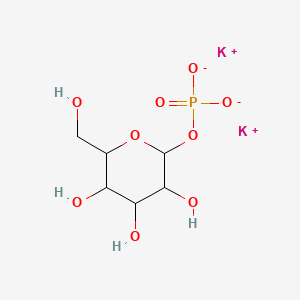
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
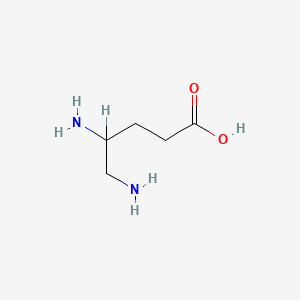
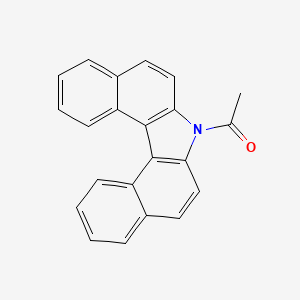




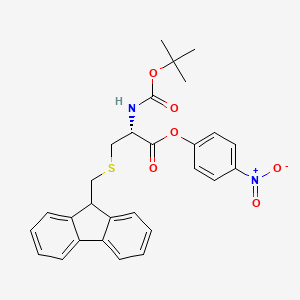
![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)